cyclobutanecarbonitrile

説明

特性

IUPAC Name |

cyclobutanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c6-4-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBLFDSCAKHHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196086 | |

| Record name | Cyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-11-3 | |

| Record name | Cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Cyclobutanecarbonitrile (CAS 4426-11-3): Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of strained ring systems as foundational scaffolds has become increasingly prevalent. Cyclobutanecarbonitrile (CAS No. 4426-11-3), also known as cyanocyclobutane, stands out as a pivotal chemical intermediate.[1][2] Its unique molecular architecture, which combines a strained four-membered carbocycle with a reactive nitrile functional group, offers a distinct set of properties that chemists can exploit for a wide range of transformations.[1] This guide provides an in-depth technical overview of cyclobutanecarbonitrile, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, and applications, particularly its role as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4]

Molecular and Physicochemical Profile

Cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring bonded to a cyano (-C≡N) group.[1] This structure imparts a combination of polarity, from the electronegative nitrogen atom, and reactivity due to the inherent ring strain of the cyclobutane moiety.[1] At room temperature, it is typically a colorless to pale yellow liquid.[1]

Core Identifiers and Properties

The fundamental properties of cyclobutanecarbonitrile are summarized below, providing the essential data required for experimental design and chemical inventory management.

| Property | Value | Source(s) |

| CAS Number | 4426-11-3 | [2] |

| Molecular Formula | C₅H₇N | [1][5] |

| Molecular Weight | 81.12 g/mol | [5][6] |

| Synonyms | Cyanocyclobutane, Cyclobutyl cyanide | [2][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Physical State | Liquid | [5] |

| Boiling Point | 144 - 146 °C | [5] |

| Density | ~0.9 g/cm³ | [7] |

| Flash Point | ~44.3 °C | [7] |

| Refractive Index | ~1.433 | [8] |

Molecular Structure

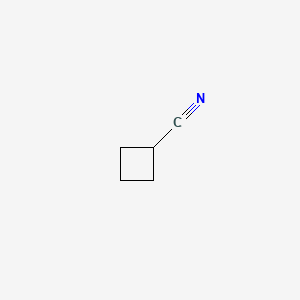

The structural representation of cyclobutanecarbonitrile highlights the key functional components that dictate its chemical behavior.

Caption: Molecular structure of Cyclobutanecarbonitrile.

Spectroscopic Characterization

Accurate characterization is fundamental to verifying the identity and purity of any chemical intermediate. The following section outlines the expected spectroscopic data for cyclobutanecarbonitrile, which serves as a benchmark for analytical validation.

Infrared (IR) Spectroscopy

The IR spectrum of cyclobutanecarbonitrile is dominated by features characteristic of its two main components: the alkane ring and the nitrile group.

-

C≡N Stretch: A sharp and strong absorption band is expected in the region of 2240-2260 cm⁻¹. The presence of this peak is a definitive indicator of the nitrile functionality.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutane ring will appear just below 3000 cm⁻¹.

-

CH₂ Bending: Scissoring and rocking vibrations for the methylene groups in the ring are expected around 1450 cm⁻¹ and in the fingerprint region, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton spectrum will show complex multiplets for the protons on the cyclobutane ring. The proton attached to the carbon bearing the nitrile group (the α-proton) is expected to be shifted furthest downfield due to the electron-withdrawing effect of the cyano group.

-

¹³C NMR: The carbon spectrum will display distinct signals for each carbon environment. The carbon of the nitrile group (C≡N) is expected to appear significantly downfield, typically in the 120-125 ppm range.[9] The carbons of the cyclobutane ring will appear in the aliphatic region (~20-40 ppm), with the α-carbon being the most deshielded.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight, approximately 81.[2][10]

-

Fragmentation: Common fragmentation pathways may include the loss of the nitrile group or fragmentation of the cyclobutane ring.

Reactivity and Synthetic Utility

The synthetic value of cyclobutanecarbonitrile stems from the combined reactivity of the strained ring and the versatile nitrile group.[1] This duality allows it to serve as a key precursor in the construction of more elaborate molecular frameworks.

Causality of Reactivity

-

Ring Strain: The cyclobutane ring possesses significant angle strain compared to larger cycloalkanes. This inherent strain can be harnessed in ring-opening or ring-expansion reactions, providing pathways to different carbocyclic or heterocyclic systems.

-

Nitrile Group: The nitrile group is a powerful functional handle. The electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen can be involved in cycloadditions. Key transformations include:

-

Reduction: Reduction of the nitrile yields a primary amine (cyclobutylmethanamine), a common functional group in bioactive molecules.

-

Hydrolysis: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (cyclobutanecarboxylic acid), another critical synthetic intermediate.

-

Grignard/Organolithium Reactions: Addition of organometallic reagents leads to the formation of ketones after hydrolysis.

-

Role in Drug Development

The cyclobutane motif is increasingly incorporated into drug candidates to confer specific, advantageous properties.[11] Its use can improve metabolic stability, restrict conformation to enhance binding affinity, and serve as a bioisostere for other groups like phenyl rings or alkenes.[11][12] Cyclobutanecarbonitrile is a direct gateway to these valuable structures.

Caption: Summary of primary hazards for Cyclobutanecarbonitrile.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors. [7]* Personal Protective Equipment:

-

Gloves: Wear chemical-resistant gloves, such as nitrile rubber. [5] * Eye Protection: Use chemical safety goggles or a face shield. [7] * Lab Coat: A standard laboratory coat is required to prevent skin contact. [7]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [7][13]Keep containers tightly closed. [7]

-

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5][14]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. [5][7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [13][14]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [5][14]

Experimental Protocol: Spectroscopic Data Acquisition

This section provides a self-validating, generalized protocol for acquiring the necessary spectroscopic data to confirm the identity and purity of a cyclobutanecarbonitrile sample.

Objective

To obtain ¹H NMR, ¹³C NMR, and FT-IR spectra of a supplied sample of cyclobutanecarbonitrile.

Materials

-

Cyclobutanecarbonitrile sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

5 mm NMR tubes

-

FT-IR spectrometer with KBr or NaCl salt plates

-

Pasteur pipettes

Methodology

Part A: NMR Sample Preparation and Acquisition

-

Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of the cyclobutanecarbonitrile sample in 0.6-0.7 mL of CDCl₃. [9][15]2. Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz). [15]4. ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. [15]5. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C. [15]6. Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H and ¹³C spectra to the TMS internal standard at 0 ppm. [15] Part B: FT-IR Sample Preparation and Acquisition

-

Preparation: As cyclobutanecarbonitrile is a liquid, a thin film is the preferred method. Place one drop of the neat liquid onto a KBr or NaCl salt plate. [15]2. Assembly: Place a second salt plate on top of the first to create a thin capillary film.

-

Acquisition: Place the plates in the spectrometer's sample holder. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. [15]4. Analysis: Identify the key peaks, paying close attention to the C≡N stretch (strong, sharp) and C-H stretches.

Conclusion

Cyclobutanecarbonitrile (CAS 4426-11-3) is a chemical intermediate of significant value to the research and pharmaceutical development communities. Its distinct combination of a strained cyclobutane ring and a versatile nitrile group provides a robust platform for the synthesis of complex molecular architectures. [1][3]A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective and safe utilization. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of building blocks like cyclobutanecarbonitrile is poised to increase, making it a key compound in the synthetic chemist's toolkit. [12]

References

-

SAFETY DATA SHEET - Cyclobutanecarbonitrile. Fisher Scientific. [Link]

-

The Chemical Building Block: Exploring Cyclobutanecarbonitrile Uses. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

cyclobutanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

-

Cyclobutanecarbonitrile | CAS#:4426-11-3. Chemsrc. [Link]

-

Cyclobutanecarbonitrile. NIST WebBook. [Link]

-

What is Cyclobutanecarbonitrile? Properties, Uses, and Where to Buy. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

cyclobutanecarbonitrile. Stenutz. [Link]

-

Cyanocyclobutane | C5H7N. PubChem. [Link]

-

Safety Data Sheet - Cyclobutanecarbonitrile. Angene Chemical. [Link]

-

Cyclobutanecarbonitrile - Phase change data. NIST WebBook. [Link]

-

Cyclobutanecarbonitrile. NIST WebBook. [Link]

-

Cyclobutanecarbonitrile - Gas phase thermochemistry data. NIST WebBook. [Link]

-

Cyclobutanecarbonitrile - Condensed phase thermochemistry data. NIST WebBook. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

cyclobutanone. Organic Syntheses Procedure. [Link]

-

cyclobutane carbonitrile. ChemBK. [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

Sources

- 1. CAS 4426-11-3: Cyclobutanecarbonitrile | CymitQuimica [cymitquimica.com]

- 2. Cyclobutanecarbonitrile [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.at [fishersci.at]

- 6. Cyanocyclobutane | C5H7N | CID 78148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]

- 8. cyclobutanecarbonitrile [stenutz.eu]

- 9. benchchem.com [benchchem.com]

- 10. Cyclobutanecarbonitrile [webbook.nist.gov]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarbonitrile

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the utility of small, strained carbocyclic scaffolds is increasingly recognized for their ability to impart unique conformational constraints and metabolic stability to molecular architectures.[1] Cyclobutanecarbonitrile (CAS No. 4426-11-3), a molecule characterized by a four-membered cyclobutane ring appended with a nitrile functional group, stands out as a pivotal building block.[2][3][4] The inherent ring strain and the versatile reactivity of the nitrile moiety make it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4]

This technical guide offers a comprehensive exploration of the core physical and chemical properties of cyclobutanecarbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies for property determination, provides actionable protocols, and contextualizes the compound's significance, all while emphasizing the critical importance of safe handling and storage.

Core Physicochemical Properties

The distinct physical characteristics of cyclobutanecarbonitrile are a direct consequence of its molecular structure: the compact, strained aliphatic ring combined with the highly polar carbon-nitrogen triple bond.[2] These features dictate its behavior as a liquid, its solubility, and its spectroscopic signature. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 4426-11-3 | [2][5][6][7] |

| Molecular Formula | C₅H₇N | [2][5][7][8] |

| Molecular Weight | 81.12 g/mol | [5][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | 0.868 - 0.9 g/cm³ | [5][6][7][10] |

| Boiling Point | 144 - 146 °C (at 760 mmHg) | [5][6][7][8] |

| Refractive Index | 1.4300 - 1.4350 (at 20°C) | [6][10][11] |

| Flash Point | 42 - 44.3 °C | [5][6][7][12] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents | [2][6] |

| Vapor Pressure | 2.9 ± 0.3 mmHg (at 25°C) | [5] |

The polarity imparted by the nitrile group makes cyclobutanecarbonitrile miscible with a range of common organic solvents, a crucial attribute for its use in synthetic reaction media.[2] Its boiling point is consistent with a small polar molecule of its molecular weight, making it amenable to purification by distillation under atmospheric or moderately reduced pressure.

Experimental Determination of Key Physical Properties

To ensure the identity and purity of a given batch of cyclobutanecarbonitrile, rigorous experimental verification of its physical properties is paramount. The following protocols are designed as self-validating systems, where concordance with established literature values serves as a primary indicator of sample quality.

Workflow for Physicochemical Characterization

The logical flow for characterizing a sample of cyclobutanecarbonitrile involves sequential, non-destructive, and destructive tests to confirm identity and purity.

Caption: Logical workflow for the physical characterization of a cyclobutanecarbonitrile sample.

Protocol 1: Determination of Refractive Index via Abbe Refractometer

-

Causality: The refractive index is a fundamental physical constant directly related to the composition and purity of a substance. For a liquid like cyclobutanecarbonitrile, it provides a rapid, non-destructive method to assess purity. Any significant deviation from the literature value (1.4325 @ 20°C) suggests the presence of impurities.[6][12]

-

Methodology:

-

System Preparation: Turn on the Abbe refractometer and the associated circulating water bath. Set the bath to maintain a constant temperature of 20.0 ± 0.1 °C. Allow the system to equilibrate.

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the cyclobutanecarbonitrile sample onto the surface of the lower prism.

-

Measurement: Close the prism assembly securely. Allow 1-2 minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature (e.g., n²⁰/D = 1.4325).

-

Cleaning: Thoroughly clean the prism surfaces with ethanol or acetone and a soft lens tissue immediately after the measurement.

-

Protocol 2: Determination of Boiling Point via Simple Distillation

-

Causality: Distillation exploits the liquid-vapor equilibrium to separate components of a mixture based on differences in volatility. For a pure substance, the temperature at which it boils at a given pressure is a defining physical constant. This procedure serves the dual purpose of purifying the cyclobutanecarbonitrile and confirming its identity by measuring its boiling point.

-

Methodology:

-

Apparatus Assembly: Assemble a standard simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Charging: Charge the distillation flask with the cyclobutanecarbonitrile sample (not exceeding 2/3 of the flask's volume) and add a few boiling chips to ensure smooth boiling.

-

Heating: Begin gently heating the distillation flask using a heating mantle.

-

Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously condensing and dripping into the receiving flask. Record the temperature range over which the bulk of the liquid distills.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to normalize it to standard pressure.

-

Validation: A sharp, narrow boiling range (e.g., 144-146 °C) is indicative of a pure compound.[5][6][7]

-

Applications and Synthetic Relevance

Cyclobutanecarbonitrile is primarily valued as a versatile intermediate in organic synthesis.[3][4] The cyclobutane scaffold is of particular interest in drug discovery for several reasons:

-

Conformational Rigidity: Unlike more flexible acyclic or larger ring systems, the puckered cyclobutane ring provides a rigid scaffold, which can help lock a molecule into a bioactive conformation, potentially improving potency and selectivity.

-

Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[1]

-

Novel Chemical Space: As a 3D structural element, it allows medicinal chemists to explore novel chemical space beyond traditional flat, aromatic systems.[1]

The nitrile group itself is a synthetic linchpin, readily transformed into other critical functional groups such as amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles, all of which are prevalent in pharmaceuticals.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to stress that scientific integrity begins with safety. Cyclobutanecarbonitrile is a hazardous chemical and must be handled with appropriate precautions.

-

Primary Hazards:

-

Mandatory Handling Procedures:

-

Always handle cyclobutanecarbonitrile within a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][13][14]

-

Keep the compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[5][8]

-

Ground and bond containers when transferring material to prevent static discharge.[15]

-

Avoid contact with strong oxidizing agents, with which it may react exothermically.[5]

-

-

Storage and Stability:

-

Store in a tightly sealed container to prevent evaporation and exposure to moisture.[5][15]

-

The recommended storage condition is refrigerated at 2-8°C in a cool, dry, and well-ventilated area.[5][6][14]

-

Under these conditions, the compound is stable. Hazardous polymerization is not expected to occur.[8]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[5][8]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[8]

-

In all cases of exposure, seek immediate medical attention.[5][8]

-

Conclusion

Cyclobutanecarbonitrile is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its unique physical properties, born from its strained ring structure and polar functional group, make it a valuable synthon. A thorough understanding of these properties, coupled with rigorous experimental verification and an unwavering commitment to safety, is essential for any scientist utilizing this compound. By following the guidance and protocols outlined herein, researchers can confidently and safely leverage the full synthetic potential of cyclobutanecarbonitrile in their pursuit of novel molecular discoveries.

References

-

Title: Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc Source: Chemsrc URL: [Link]

-

Title: cyclobutane carbonitrile - ChemBK Source: ChemBK URL: [Link]

-

Title: cyclobutanecarbonitrile - Stenutz Source: Stenutz URL: [Link]

-

Title: What is Cyclobutanecarbonitrile? Properties, Uses, and Where to Buy Source: NINGBO INNO PHARMCHEM URL: [Link]

-

Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]

-

Title: Cyclobutanecarbonitrile - NIST WebBook Source: NIST WebBook URL: [Link]

-

Title: The Chemical Building Block: Exploring Cyclobutanecarbonitrile Uses Source: NINGBO INNO PHARMCHEM URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central Source: PubMed Central URL: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 4426-11-3: Cyclobutanecarbonitrile | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]

- 6. Cyclobutanecarbonitrile price,buy Cyclobutanecarbonitrile - chemicalbook [chemicalbook.com]

- 7. Cyclobutanecarbonitrile CAS#: 4426-11-3 [amp.chemicalbook.com]

- 8. fishersci.at [fishersci.at]

- 9. Cyclobutanecarbonitrile [webbook.nist.gov]

- 10. cyclobutanecarbonitrile [stenutz.eu]

- 11. Cyclobutanecarbonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. angenechemical.com [angenechemical.com]

- 15. Cyclobutanecarbonitrile | 4426-11-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

cyclobutanecarbonitrile molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarbonitrile (CAS No: 4426-11-3) is a pivotal chemical intermediate whose unique structural and electronic properties make it a valuable building block in organic and medicinal chemistry.[1] This guide provides a comprehensive analysis of its molecular architecture, focusing on the conformational intricacies of the strained cyclobutane ring and the electronic influence of the nitrile moiety. We will explore the molecule's bonding characteristics, supported by spectroscopic evidence, and discuss how these fundamental properties dictate its reactivity and utility in complex molecular synthesis.[2]

Introduction: The Significance of a Strained Scaffold

Cyclobutanecarbonitrile is an organic compound featuring a four-membered carbocyclic ring attached to a nitrile functional group (-C≡N).[3] Its molecular formula is C₅H₇N, and it has a molecular weight of approximately 81.12 g/mol .[4][5] The molecule's significance in synthetic chemistry stems from the combination of two key features: the inherent ring strain of the cyclobutane scaffold and the versatile reactivity of the nitrile group.[3][6] The high strain energy, estimated to be around 26 kcal/mol for the parent cyclobutane, makes the ring susceptible to cleavage reactions, providing synthetic pathways to diverse acyclic and heterocyclic systems.[6] Simultaneously, the polar and electrophilic nature of the nitrile group allows for a wide range of chemical transformations, making it a cornerstone for introducing nitrogen-containing functionalities in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1][2]

Table 1: Physicochemical Properties of Cyclobutanecarbonitrile

| Property | Value | Source(s) |

| CAS Number | 4426-11-3 | [4][5][7] |

| Molecular Formula | C₅H₇N | [3][5][8] |

| Molecular Weight | 81.12 g/mol | [4][9] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~0.9 g/cm³ | [7][8] |

| Boiling Point | ~144-156 °C at 760 mmHg | [7][8] |

| Refractive Index | ~1.432 @ 20 °C | [8][10] |

| Solubility | Slightly soluble in water | [8] |

Molecular Structure and Conformational Analysis

A superficial representation of cyclobutanecarbonitrile might suggest a planar, square-like structure for the carbocyclic ring. However, this is energetically unfavorable. A planar conformation would enforce C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[11] Furthermore, a planar arrangement would cause all eight hydrogen atoms on the ring to be fully eclipsed, introducing severe torsional strain.[11][12]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[12][13] This "butterfly" or folded shape is achieved by one carbon atom moving out of the plane formed by the other three. This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain. The equilibrium between these forces results in a shallow double-well potential, with the molecule rapidly inverting between two equivalent puckered conformations at room temperature.[13] The barrier for this ring inversion is very low, approximately 1.45 kcal/mol.[13]

The nitrile group can occupy one of two positions relative to the puckered ring: axial or equatorial. Theoretical studies on substituted cyclobutanes, such as cyclobutanecarboxylic acid, suggest that the equatorial conformer is generally more stable, minimizing steric interactions.[14]

Caption: 2D chemical structure of Cyclobutanecarbonitrile.

Bonding and Electronic Structure

The bonding in cyclobutanecarbonitrile is a direct consequence of its geometry and the hybridization of its constituent atoms.

-

Cyclobutane Ring: The four carbon atoms of the ring are sp³ hybridized. In an ideal unstrained alkane, these orbitals would overlap to form C-C and C-H sigma (σ) bonds with angles of 109.5°. In cyclobutane, the internal C-C-C bond angles are compressed to approximately 88°, leading to what are known as "bent bonds."[12] This poor orbital overlap results in weaker C-C bonds compared to those in acyclic alkanes, contributing to the ring's high strain energy and reactivity.[15]

-

Nitrile Group: The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom (-C≡N). The carbon atom is sp hybridized, forming a linear arrangement with the adjacent ring carbon and the nitrogen atom. The triple bond itself is composed of one strong σ bond and two weaker pi (π) bonds. The high electronegativity of the nitrogen atom polarizes the C≡N bond, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This polarity significantly influences the molecule's solubility and chemical behavior.[3]

Table 2: Representative Bond Parameters

| Bond | Hybridization | Approximate Bond Length (Å) | Approximate Bond Angle (°) |

| C-C (ring) | sp³ - sp³ | 1.548 | ~88 (internal) |

| C-H | sp³ - s | 1.09 | ~109.5 |

| C-CN | sp³ - sp | 1.47 | ~110 |

| C≡N | sp - sp | 1.16 | 180 (for C-C≡N) |

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of cyclobutanecarbonitrile.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides direct evidence for the presence of key functional groups.[16] The IR spectrum of cyclobutanecarbonitrile is dominated by a sharp, intense absorption band characteristic of the nitrile group.

-

C≡N Stretch: A strong, sharp peak is observed in the range of 2240-2260 cm⁻¹. The intensity and sharpness of this band make it a reliable diagnostic tool for the nitrile functionality.

-

sp³ C-H Stretch: Absorptions corresponding to the stretching of C-H bonds on the cyclobutane ring typically appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

-

CH₂ Scissoring/Bending: Vibrations associated with the methylene groups of the ring are found in the 1400-1470 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR spectra for this compound.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is complex due to the puckered nature of the ring and the resulting magnetic non-equivalence of the protons. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) will exhibit spin-spin coupling.[18] One would expect to see a complex multiplet for the proton at the C1 position (attached to the CN group) and overlapping multiplets for the six other protons on the C2, C3, and C4 positions. The chemical shift for the C1 proton is typically downfield compared to the other ring protons due to the deshielding effect of the electron-withdrawing nitrile group. The chemical shift of protons in the parent cyclobutane is around 1.98 ppm.[19]

-

¹³C NMR: Due to molecular symmetry, the ¹³C NMR spectrum is simpler. One would expect to see three distinct signals: one for the nitrile carbon (C≡N) in the range of 115-125 ppm, one for the carbon atom attached to the nitrile group (C1), and one signal representing the equivalent C2/C4 carbons, and a signal for the C3 carbon. The single resonance for all four carbons in the parent cyclobutane appears at 22.4 ppm.[20]

Caption: General workflow for spectroscopic analysis of Cyclobutanecarbonitrile.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid cyclobutanecarbonitrile using an Attenuated Total Reflectance (ATR) accessory.

Objective: To identify the characteristic vibrational frequencies of cyclobutanecarbonitrile, particularly the C≡N stretching frequency.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Cyclobutanecarbonitrile (CAS 4426-11-3).

-

Isopropanol or acetone for cleaning.

-

Lint-free wipes (e.g., Kimwipes).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves.

Procedure:

-

System Preparation: Ensure the FTIR spectrometer and computer are powered on and the software is running.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal by wiping it gently with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the air, initiate a "background scan" using the software. This scan measures the ambient atmosphere (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.

-

Set the scan parameters: typically 16-32 scans with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Using a clean pipette, place a single drop of cyclobutanecarbonitrile onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the "sample scan" using the same parameters as the background scan. The software will acquire the spectrum, perform the Fourier transform, and ratio it against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Use the software's tools to label the peaks of interest.

-

Identify the sharp, intense peak around 2250 cm⁻¹ corresponding to the C≡N stretch.

-

Identify the C-H stretching bands just below 3000 cm⁻¹.

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) to confirm identity.[5]

-

-

Cleanup:

-

Carefully wipe the cyclobutanecarbonitrile from the ATR crystal using a dry, lint-free wipe.

-

Perform a final cleaning with a wipe dampened with isopropanol.

-

Dispose of all chemical waste according to institutional safety guidelines.

-

Trustworthiness: This protocol is self-validating. A properly cleaned ATR crystal will yield a flat baseline in the background scan. The successful identification of the intense and sharp C≡N stretch at its expected frequency provides high confidence in the sample's identity.

Conclusion

The molecular structure of cyclobutanecarbonitrile is a fascinating interplay of ring strain, conformational flexibility, and electronic effects. Its puckered, non-planar cyclobutane ring is a direct consequence of minimizing torsional strain, while the sp-hybridized nitrile group imparts significant polarity and a reactive electrophilic site. This detailed understanding of its structure and bonding, confirmed through robust spectroscopic methods, is fundamental for any researcher or scientist aiming to leverage this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

-

Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc . Chemsrc.com. [Link]

-

Cyclobutanecarbonitrile - NIST WebBook . National Institute of Standards and Technology. [Link]

-

cyclobutane carbonitrile - ChemBK . ChemBK.com. [Link]

-

Cyclobutanecarbonitrile Mass Spectrum - NIST WebBook . National Institute of Standards and Technology. [Link]

-

What is Cyclobutanecarbonitrile? Properties, Uses, and Where to Buy . NINGBO INNO PHARMCHEM. [Link]

-

Cyclobutanecarbonitrile Phase Change Data - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Cyanocyclobutane | C5H7N | CID 78148 - PubChem . National Center for Biotechnology Information. [Link]

-

(PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID . ResearchGate. [Link]

-

Conformational analysis | PDF . Slideshare. [Link]

-

Conformational Analysis of Cycloalkanes . Maricopa Open Digital Press. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) . Dalal Institute. [Link]

-

13C nmr spectrum of cyclobutane C4H8 . Doc Brown's Chemistry. [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF . ResearchGate. [Link]

-

Compliance constants for the carbon-carbon bonds in cyclobutane and... . ResearchGate. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study . ResearchGate. [Link]

-

mod12lec58 - Vibrational Spectroscopy . YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4426-11-3: Cyclobutanecarbonitrile | CymitQuimica [cymitquimica.com]

- 4. cyclobutanecarbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyclobutanecarbonitrile [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. Cyanocyclobutane | C5H7N | CID 78148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclobutanecarbonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Conformational analysis | PDF [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Cyclobutanecarbonitrile [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of Cyclobutanecarbonitrile from 1,3-Dibromopropane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Cyclobutanecarbonitrile serves as a versatile and strategically important building block for accessing a wide array of functionalized cyclobutane derivatives. This technical guide provides an in-depth exploration of the synthesis of cyclobutanecarbonitrile, with a primary focus on a robust and well-documented pathway originating from 1,3-dibromopropane. We will dissect the widely employed malonic ester synthesis route, detailing the mechanistic underpinnings, providing step-by-step experimental protocols, and discussing critical process parameters. Furthermore, this guide will explore the theoretical basis and inherent challenges of a more direct cyanation approach. The content is structured to provide researchers and drug development professionals with both the practical knowledge and the theoretical understanding necessary to successfully implement and adapt these synthetic strategies.

Introduction: The Strategic Value of the Cyclobutane Core

The incorporation of small, strained ring systems into pharmaceutical candidates is a proven strategy for optimizing drug-like properties. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic profiles, and provide novel intellectual property. Cyclobutanecarbonitrile (also known as cyanocyclobutane) is a key intermediate, as the nitrile group can be readily transformed into other critical functionalities such as amines, carboxylic acids, and tetrazoles.[1][2]

While various methods exist for constructing the cyclobutane ring, synthesis from acyclic precursors like 1,3-dibromopropane remains a fundamental and cost-effective approach.[3] This guide focuses on the practical conversion of this readily available starting material into the valuable cyclobutanecarbonitrile intermediate.

| Property | Value |

| CAS Number | 4426-11-3[1] |

| Molecular Formula | C₅H₇N[1] |

| Molecular Weight | 81.12 g/mol [1] |

| Appearance | Clear, colorless liquid[2][4] |

| Boiling Point | ~148-150 °C |

| Refractive Index | ~1.4300-1.4350 @ 20°C[2] |

| Table 1: Physicochemical Properties of Cyclobutanecarbonitrile. |

The Malonic Ester Pathway: A Validated Multi-Step Approach

The most reliable and frequently cited method for synthesizing the cyclobutane core from 1,3-dibromopropane is a variation of the malonic ester synthesis, also known as the Perkin alicyclic synthesis.[5] This strategy involves an intramolecular cyclization reaction and is favored for its generally good yields and predictable outcomes.[6][7] The overall process can be segmented into four principal stages: cyclization, hydrolysis, decarboxylation, and nitrile formation.

Mechanistic Principles

The success of this pathway hinges on a sequence of well-understood organic reactions. The process begins with the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an initial intermolecular SN2 reaction with one of the bromine atoms on 1,3-dibromopropane. The key step is the subsequent intramolecular SN2 cyclization, where the alpha-carbon of the malonate attacks the terminal carbon bearing the second bromine atom, forming the cyclobutane ring.[5][7] The bromide ion is an excellent leaving group, facilitating this reaction.[7] Following cyclization, the diester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.[8] The final step is the conversion of this acid to the target nitrile.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures found in the literature.[6][7][8]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser protected by a drying tube, and a dropping funnel.

-

Reagents: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2 gram-atoms) in absolute ethanol (approx. 800 mL). In the flask, place diethyl malonate (1 mole) and 1,3-dibromopropane (1.05 moles).[7]

-

Reaction: Heat the flask contents to reflux. Add the sodium ethoxide solution dropwise from the dropping funnel to the refluxing mixture over several hours.

-

Workup: After the addition is complete, continue refluxing for an additional 2-3 hours. Cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude diethyl 1,1-cyclobutanedicarboxylate. Purification can be achieved by vacuum distillation.

-

Hydrolysis: The crude diester from Step A is refluxed with an excess of aqueous potassium hydroxide solution until the ester is fully saponified (typically monitored by TLC or GC).

-

Acidification: After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid. This protonates the dicarboxylate to form 1,1-cyclobutanedicarboxylic acid, which may precipitate.[8]

-

Decarboxylation: The isolated (or in-situ) dicarboxylic acid is placed in a distillation apparatus and heated in an oil bath to 160–170°C. Carbon dioxide will evolve, and the product, cyclobutanecarboxylic acid, is distilled directly from the reaction flask.[8] The crude product can be redistilled for further purification.

-

Amide Formation: Dissolve cyclobutanecarboxylic acid (1 mole) in a suitable solvent like dichloromethane. Add thionyl chloride (1.1 moles) dropwise at 0°C to form the acid chloride. After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.[9]

-

Nitrile Conversion: Dissolve the crude acid chloride in an anhydrous solvent and add it to an excess of concentrated aqueous ammonia at 0°C. Stir vigorously for 1-2 hours to form cyclobutanecarboxamide. Isolate the amide and dehydrate it using a standard dehydrating agent (e.g., P₂O₅, POCl₃, or SOCl₂) to yield the final product, cyclobutanecarbonitrile.[9]

Potential Mitigation Strategies

To favor the desired intramolecular cyclization, high-dilution conditions are essential. By maintaining a very low concentration of the 4-bromobutanenitrile intermediate, the probability of one end of a molecule finding the other end of the same molecule is increased relative to it finding another molecule. This can be achieved by the slow addition of reagents to a large volume of solvent. The use of a phase-transfer catalyst in a biphasic system (e.g., CH₂Cl₂/water) could also facilitate the reaction while helping to maintain dilution. [10]However, due to the high ring strain of the cyclobutane system, this direct approach remains challenging and is less documented for preparative scale compared to the malonic ester route.

Product Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Crude cyclobutanecarbonitrile is typically purified by fractional distillation under atmospheric or reduced pressure.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Multiplets around δ 2.2 ppm (methylene protons) and δ 2.9 ppm (methine proton). [11] |

| ¹³C NMR | Signals for methylene carbons, a methine carbon, and the nitrile carbon (C≡N) typically above 120 ppm. [11] |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically observed in the range of 2240-2260 cm⁻¹. [12] |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 81. [13] |

| Table 2: Spectroscopic Data for the Characterization of Cyclobutanecarbonitrile. |

Conclusion

The synthesis of cyclobutanecarbonitrile from 1,3-dibromopropane is a cornerstone transformation for accessing valuable cyclobutane-containing building blocks in drug discovery and development. The multi-step malonic ester pathway represents a robust, reliable, and well-precedented strategy that offers high predictability and good overall yields. While the direct cyanation route presents an appealing, more streamlined alternative, it is fraught with challenges, primarily the competing polymerization reaction. For researchers requiring a dependable supply of cyclobutanecarbonitrile, the malonic ester synthesis remains the authoritative and recommended approach. Future work may focus on developing catalytic or flow-chemistry-based methods to overcome the limitations of the direct cyanation pathway, thereby improving the overall efficiency of this important transformation.

References

- BenchChem. (n.d.). Asymmetric Synthesis of 3-Hydroxycyclobutanecarbonitrile: Application Notes and Protocols.

- BenchChem. (n.d.). Comparative analysis of the spectroscopic data of 3-Hydroxycyclobutanecarbonitrile and its analogs.

- Cason, J., & Way, R. L. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry, 14(1), 31-36.

- Nimitz, J. S. (n.d.). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. FlipHTML5.

- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.

- (2015, December 1). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. Flip PDF Download | FlipHTML5.

- NIST. (n.d.). Cyclobutanecarbonitrile IR Spectrum. NIST WebBook.

- BenchChem. (n.d.). A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions.

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanecarbonitrile. NIST WebBook. Retrieved from [Link]

- NIST. (n.d.). Cyclobutanecarbonitrile Mass Spectrum. NIST WebBook.

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Romo, D., & Harrison, S. T. (2004). Cyanide-catalyzed cyclizations via aldimine coupling. The Journal of Organic Chemistry, 69(4), 1357–1360. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

Sources

- 1. Cyclobutanecarbonitrile [webbook.nist.gov]

- 2. Cyclobutanecarbonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Cyclobutane synthesis [organic-chemistry.org]

- 4. Cyclobutanecarbonitrile | 4426-11-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Cyanide-catalyzed cyclizations via aldimine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cyclobutanecarbonitrile [webbook.nist.gov]

- 13. Cyclobutanecarbonitrile [webbook.nist.gov]

The Synthesis of Cyclobutanecarbonitrile via Malonic Ester: A Technical Guide for Drug Development Professionals

Abstract

Cyclobutanecarbonitrile is a valuable building block in medicinal chemistry, offering a strained four-membered ring system that can impart unique conformational constraints and metabolic stability to drug candidates. This technical guide provides an in-depth exploration of a robust and versatile synthetic route to cyclobutanecarbonitrile, commencing with the classical malonic ester synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations for each synthetic step. We will delve into the nuances of the cyclization, saponification, decarboxylation, and final conversion of the carboxylic acid intermediate to the target nitrile, presenting both traditional and contemporary methodologies.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure can effectively orient substituents into well-defined vectors, enabling precise interactions with biological targets. Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to more flexible aliphatic chains. Cyclobutanecarbonitrile, in particular, serves as a key intermediate for the synthesis of a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators. The nitrile group offers a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

This guide focuses on the synthesis of cyclobutanecarbonitrile via the malonic ester pathway, a time-tested and reliable method for the construction of the cyclobutane ring.

The Malonic Ester Synthesis of the Cyclobutane Core

The cornerstone of this synthetic approach is the Perkin alicyclic synthesis, a variation of the malonic ester synthesis that utilizes a dihalide to construct a cyclic system.[1] The overall strategy involves the alkylation of diethyl malonate with 1,3-dibromopropane, followed by intramolecular cyclization to form the cyclobutane ring.

Mechanism of Ring Formation

The reaction proceeds through a series of well-defined steps:

-

Enolate Formation: Diethyl malonate, with its acidic α-hydrogens (pKa ≈ 13), is readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1]

-

First Alkylation (SN2): The nucleophilic enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in a classic SN2 reaction, displacing a bromide ion and forming a new carbon-carbon bond.

-

Second Enolate Formation: A second equivalent of base removes the remaining acidic α-hydrogen from the mono-alkylated intermediate.

-

Intramolecular Cyclization (SN2): The newly formed enolate then undergoes an intramolecular SN2 reaction, attacking the terminal carbon bearing the second bromine atom to close the four-membered ring.

The choice of base and solvent is critical to the success of this reaction. Sodium ethoxide in ethanol is commonly employed, as the ethoxide anion matches the ester groups of the diethyl malonate, thus preventing transesterification side reactions.[1]

Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise via the addition funnel with stirring.

-

Add 1,3-dibromopropane (1.05 eq) dropwise to the solution. An exothermic reaction may be observed; maintain the temperature below 50 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude diethyl 1,1-cyclobutanedicarboxylate. The product can be purified by vacuum distillation.

Saponification and Decarboxylation: From Diester to Carboxylic Acid

The next stage of the synthesis involves the conversion of diethyl 1,1-cyclobutanedicarboxylate to cyclobutanecarboxylic acid. This is a two-step process involving saponification (hydrolysis) of the ester groups followed by decarboxylation of the resulting dicarboxylic acid.[2]

Mechanism of Saponification and Decarboxylation

-

Saponification: The diester is treated with a strong base, typically potassium hydroxide in a mixture of water and ethanol, and heated to reflux. The hydroxide ions attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of a carboxylate salt and ethanol. Acidification of the reaction mixture then protonates the carboxylate to yield 1,1-cyclobutanedicarboxylic acid.

-

Decarboxylation: 1,1-Dicarboxylic acids are thermally unstable and readily undergo decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of the monosubstituted carboxylic acid.[3]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.5 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux for 3-4 hours, or until the saponification is complete.

-

Remove the ethanol by distillation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-cyclobutanedicarboxylic acid.

-

Place the crude dicarboxylic acid in a distillation apparatus and heat to 160-170 °C. Vigorous evolution of carbon dioxide will be observed.

-

Once the gas evolution ceases, the cyclobutanecarboxylic acid can be purified by distillation.[3]

Conversion of Cyclobutanecarboxylic Acid to Cyclobutanecarbonitrile

The final step in the synthesis is the conversion of the carboxylic acid group to a nitrile. This can be achieved through a traditional two-step process involving the formation of an amide intermediate, or more efficiently through a direct, one-pot conversion.

Traditional Two-Step Approach: Via Cyclobutanecarboxamide

This classical approach first converts the carboxylic acid to an amide, which is then dehydrated to the nitrile.

Step 4.1.1: Synthesis of Cyclobutanecarboxamide

The carboxylic acid is typically converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclobutanecarbonyl chloride is then treated with ammonia to form the primary amide.

Step 4.1.2: Dehydration of Cyclobutanecarboxamide

The primary amide is then dehydrated to the corresponding nitrile using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[4][5] The mechanism generally involves the conversion of the amide oxygen into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond.[6][7]

Modern Direct Conversion Methods

Recent advances in synthetic methodology have led to the development of direct, one-pot conversions of carboxylic acids to nitriles, bypassing the need to isolate the amide intermediate. These methods offer improved efficiency and atom economy.

4.2.1. Lewis Acid-Catalyzed Conversion with Bis(trimethylsilyl)amine

A notable method involves the use of a Lewis acid catalyst, such as ytterbium(III) triflate, in combination with bis(trimethylsilyl)amine (TMS₂NH) as an ammonia surrogate.[6] By adjusting the stoichiometry of the TMS₂NH, one can selectively obtain either the primary amide or the nitrile. Using an excess of TMS₂NH promotes the in-situ dehydration of the initially formed amide to the nitrile.[6]

4.2.2. Indium-Catalyzed Transnitrilation

Another efficient direct method is the indium-catalyzed transnitrilation reaction.[7] In this process, the carboxylic acid is heated with acetonitrile, which serves as both the solvent and the nitrogen source, in the presence of a catalyst like indium(III) chloride. This method avoids the use of harsh dehydrating agents.

Experimental Protocol: Direct Conversion of Cyclobutanecarboxylic Acid to Cyclobutanecarbonitrile (Lewis Acid Method)

Materials:

-

Cyclobutanecarboxylic acid

-

Bis(trimethylsilyl)amine (TMS₂NH)

-

Ytterbium(III) triflate (Yb(OTf)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add cyclobutanecarboxylic acid (1.0 eq), ytterbium(III) triflate (0.03 eq), and anhydrous THF.

-

Add bis(trimethylsilyl)amine (2.2 eq) to the mixture.

-

Seal the flask and heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude cyclobutanecarbonitrile can be purified by column chromatography or distillation.

Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Cyclization | Diethyl malonate, 1,3-dibromopropane, NaOEt | Ethanol | Reflux | 60-70 |

| 2 | Saponification | Diethyl 1,1-cyclobutanedicarboxylate, KOH | Ethanol/Water | Reflux | 90-95 |

| 3 | Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Neat | 160-170 | 85-90 |

| 4a | Amide Formation | Cyclobutanecarboxylic acid, SOCl₂, NH₃ | DCM, THF | 0 - RT | 70-85 |

| 4b | Amide Dehydration | Cyclobutanecarboxamide, POCl₃ or SOCl₂ | Pyridine, DCM | Reflux | 80-90 |

| 4c | Direct Nitrile Formation | Cyclobutanecarboxylic acid, TMS₂NH, Yb(OTf)₃ | THF | 80 | 75-85 |

Visualizing the Synthesis

Overall Reaction Workflow

Caption: Mechanism of cyclobutane ring formation.

Conclusion

The synthesis of cyclobutanecarbonitrile via the malonic ester pathway represents a classic yet highly relevant transformation in organic synthesis. This guide has provided a comprehensive overview of this multi-step process, from the initial ring formation to the final installation of the nitrile functionality. By understanding the underlying mechanisms and having access to detailed, field-proven protocols, researchers in drug development can confidently employ this strategy to access valuable cyclobutane-containing building blocks for their discovery programs. The inclusion of modern, direct conversion methods for the final step highlights the continuous evolution of synthetic chemistry and offers more efficient and sustainable alternatives to traditional approaches.

References

-

Le-Ping Liu, et al. (2020). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 22(18), 7410–7414. [Link]

-

Gábor, T., et al. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis, 9(10), 9047-9057. [Link]

-

Gábor, T., et al. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ResearchGate. [Link]

-

Various Authors. Amide to Nitrile - Common Conditions. Organic Chemistry Portal. [Link]

-

Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

-

Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]

-

Singh, P. P., et al. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. [Link]

-

Unknown Author. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Nimitz, J. S. (1991). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. Experiments in Organic Chemistry: From Microscale to Macroscale. [Link]

-

The Le, J. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]

-

Unknown Author. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Cyclobutanecarboxylic acid. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Direct preparation of nitriles from carboxylic acids in continuous flow. | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of Cyclobutanecarbonitrile

Introduction: The Significance of Cyclobutanecarbonitrile in Research and Development

Cyclobutanecarbonitrile (C₅H₇N), also known as cyanocyclobutane, is a fascinating molecule that holds considerable interest for researchers and professionals in drug development and materials science.[1][2][3] Its compact, strained four-membered ring imparts unique stereochemical and reactive properties, making it a valuable building block in the synthesis of novel compounds.[4] A thorough understanding of its thermochemical properties is paramount for predicting its stability, reaction energetics, and behavior under various processing conditions. This guide provides a comprehensive overview of the experimentally determined and computationally predictable thermochemical data for cyclobutanecarbonitrile, offering insights into the methodologies used to obtain these critical parameters.

The presence of the nitrile group (—C≡N) introduces a strong dipole moment and a site for a variety of chemical transformations, further enhancing the molecule's synthetic utility.[5][6] The interplay between the strained cyclobutane ring and the electronic characteristics of the nitrile functional group governs the molecule's overall energetic landscape. This guide will delve into the key thermochemical parameters, namely the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization, providing a robust dataset for researchers. Furthermore, we will explore the experimental techniques employed for these measurements and discuss the potential of modern computational methods to complement and predict these values.

Core Thermochemical Data of Cyclobutanecarbonitrile

The thermochemical properties of cyclobutanecarbonitrile have been experimentally determined, providing a solid foundation for its thermodynamic characterization. These values, primarily sourced from the NIST Chemistry WebBook, are crucial for calculating reaction enthalpies and assessing the energetic feasibility of synthetic routes involving this compound.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[7][8] For an organic molecule like cyclobutanecarbonitrile, this value is often derived from its enthalpy of combustion (ΔcH°), which is the heat released during complete combustion in the presence of oxygen.

| Property | Phase | Value (kJ/mol) | Method | Reference |

| Enthalpy of Formation (ΔfH°) | Gas | 147.3 ± 1.1 | Combustion Calorimetry | Fuchs and Hallman, 1983[9] |

| Gas | 143.0 | Combustion Calorimetry | Hall and Baldt, 1971[9] | |

| Liquid | 103.0 | Combustion Calorimetry | Hall and Baldt, 1971[10] | |

| Enthalpy of Combustion (ΔcH°) | Liquid | -3071.0 ± 1.1 | Combustion Calorimetry | Hall and Baldt, 1971[10] |

The positive enthalpy of formation for both the gas and liquid phases indicates that the formation of cyclobutanecarbonitrile from its elements (carbon, hydrogen, and nitrogen) is an endothermic process. This is largely attributable to the significant ring strain inherent in the cyclobutane moiety.[4]

Heat Capacity and Entropy

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). It is a crucial parameter for understanding how a substance stores thermal energy and for predicting temperature changes during chemical processes.

| Property | Phase | Value (J/mol·K) | Temperature (K) | Reference |

| Constant Pressure Heat Capacity (Cp) | Liquid | 146.0 | 297 | Hall and Baldt, 1971[10][11] |

Phase Change Energetics

The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a constant temperature and pressure. This value is essential for processes involving distillation, evaporation, and for relating gas-phase and condensed-phase thermochemical data.

| Property | Value (kJ/mol) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH°) | 42. ± 4. | Average of 6 values | NIST compilation[1] |

| Enthalpy of Vaporization (ΔvapH) | 36.88 | N/A | Majer and Svoboda, 1985[1] |

| 39.6 | Based on data from 328 to 402 K | Baldt and Hall, 1971[1] |

Experimental Determination of Thermochemical Properties

The accuracy of thermochemical data hinges on meticulous experimental measurements. The following sections detail the principles and a generalized protocol for the primary techniques used to determine the key thermochemical properties of cyclobutanecarbonitrile.

Oxygen Bomb Calorimetry: Measuring the Enthalpy of Combustion

Oxygen bomb calorimetry is the cornerstone technique for determining the heat of combustion of solid and liquid organic compounds.[6][9][12][13][14] The fundamental principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured precisely.

Experimental Workflow: Oxygen Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using an oxygen bomb calorimeter.

Step-by-Step Protocol:

-

Sample Preparation: A precise mass of liquid cyclobutanecarbonitrile is weighed into a crucible. A fuse wire of known length and material is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Assembly and Pressurization: The bomb is carefully sealed and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis and Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat released during the combustion of cyclobutanecarbonitrile is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen. From the corrected heat of combustion at constant volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) can be calculated. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC): Determining Heat Capacity

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.[1][15][16][17][18] The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed sample of cyclobutanecarbonitrile is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion, such as indium.

-

Measurement Runs: A three-step measurement procedure is typically employed:

-

Baseline Run: An empty sample pan and the reference pan are heated at a constant rate (e.g., 10-20 K/min) over the desired temperature range to obtain a baseline heat flow curve.

-